molecular formula C10H11N3O B12923981 4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 61341-50-2

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12923981
CAS No.: 61341-50-2
M. Wt: 189.21 g/mol
InChI Key: HZWZRQCXFNQFIZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 198-37-8), also known as 4-Aminoantipyrine, is a pyrazolone derivative of significant value in biochemical and analytical research. This compound serves as a crucial reagent in enzymatic assays, particularly for the colorimetric determination of hydrogen peroxide in the presence of the enzyme peroxidase and phenol . This specific reaction makes it an essential tool for researchers developing and performing diagnostic tests, such as the quantitative measurement of glucose and other analytes. The compound is a key metabolite and derivative of aminophenazone (also known as aminopyrine), a substance with known analgesic, anti-inflammatory, and antipyretic properties . As such, 4-Aminoantipyrine itself is of interest in pharmacological and metabolic studies, including investigations into cytochrome P-450 metabolic activity . Furthermore, the availability of deuterated analogs, like 4-Aminoantipyrine-d3, underscores its application in advanced research areas where it is used as an internal standard for precise quantitation during drug development processes using techniques such as mass spectrometry . With a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol , this chemical offers researchers a reliable and well-characterized compound for a variety of scientific investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61341-50-2

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-amino-1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

HZWZRQCXFNQFIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically follows a multi-step sequence starting from pyrazolone precursors. The key steps include:

This sequence is well-established in heterocyclic chemistry and has been reported in the literature with good yields and reproducibility.

Detailed Stepwise Preparation

Step Reaction Description Reagents/Conditions Outcome/Product
1 Methylation of pyrazol-3-one Methyl p-toluenesulfonate, reflux 1-Methylpyrazol-3-one derivatives
2 Nitration at 4-position Aqueous nitric acid, controlled temperature 4-Nitropyrazol-3-one derivatives
3 Catalytic hydrogenation Pd-C catalyst, hydrogen atmosphere 4-Aminopyrazol-3-one derivatives (target compound)

This method was described by Al-Mukhtar et al. (2014), where pyrazol-3-ones were converted to 4-amino derivatives via nitration and subsequent catalytic hydrogenation.

Alternative Synthetic Routes

  • Condensation of hydrazines with β-diketones or β-ketoesters : This classical approach involves refluxing hydrazines with β-diketones in the presence of acid catalysts (e.g., HCl or H2SO4), leading to pyrazolone ring formation with subsequent functionalization to introduce the amino group at the 4-position.

  • Knoevenagel condensation : Starting from 3-methyl-1-phenyl-5-pyrazolone, condensation with substituted benzaldehydes in ethanol with piperidine as a base catalyst at low temperature (0 °C) yields 4-substituted pyrazolones. Although this method primarily targets 4-benzylidene derivatives, it provides a foundation for further functional group transformations to amino derivatives.

Reaction Conditions and Optimization

Methylation

  • Typically performed using methyl p-toluenesulfonate as the methylating agent.
  • Reaction carried out under reflux in an appropriate solvent (e.g., ethanol or acetonitrile).
  • Yields are generally high, and the reaction is selective for the N1 position of the pyrazolone ring.

Nitration

  • Aqueous nitric acid is used under controlled temperature to avoid over-nitration or ring degradation.
  • Reaction times vary but are optimized to maximize 4-nitro substitution.
  • The nitro group is introduced selectively at the 4-position due to electronic and steric factors.

Reduction

  • Catalytic hydrogenation using palladium on carbon (Pd-C) under hydrogen atmosphere.
  • Conditions: room temperature to mild heating, atmospheric or slightly elevated pressure.
  • This step converts the nitro group to the amino group efficiently without affecting other functional groups.

Research Findings and Characterization

  • The synthesized 4-amino derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis confirming the structure and purity.
  • Yields for the overall sequence typically range from 70% to 90%, depending on reaction conditions and purification methods.
  • The amino group at the 4-position is confirmed by characteristic NMR signals and IR absorption bands corresponding to NH2 stretching vibrations.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Methylation + Nitration + Reduction Pyrazol-3-one derivatives Methyl p-toluenesulfonate, HNO3, Pd-C/H2 Reflux, controlled temp, catalytic hydrogenation 70-90 Most common, selective, scalable
Condensation of hydrazines with β-diketones Hydrazines, β-diketones Acid catalyst (HCl, H2SO4) Reflux in ethanol Moderate to high Classical route, direct ring formation
Knoevenagel condensation + functionalization 3-methyl-1-phenyl-5-pyrazolone, benzaldehydes Piperidine, ethanol 0 °C, 24 hrs High for substituted pyrazolones Basis for further amino substitution

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.

Scientific Research Applications

Biological Activities

Research indicates that 4-amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits notable biological activities , including:

  • Anti-inflammatory properties : It has been shown to inhibit cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesic effects : The compound demonstrates pain-relieving properties, making it a candidate for further development in pain management.
  • Antipyretic effects : Its ability to reduce fever adds to its therapeutic potential.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryInhibition of cyclooxygenase enzymesTreatment of inflammatory diseases
AnalgesicModulation of pain pathwaysPain relief in clinical settings
AntipyreticRegulation of body temperatureManagement of fever

Pharmacological Applications

The pharmacological applications of this compound extend beyond its biological activities. Its derivatives have shown promise in:

  • Antimicrobial Activity : Studies have indicated that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests potential anticancer effects, warranting further investigation into its mechanism and efficacy against various cancer cell lines.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and spectroscopic methods are employed to assess how well the compound interacts with specific proteins or biomolecules. These investigations help elucidate its mechanism of action and potential therapeutic applications.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-AminoantipyrineContains an amino group and pyrazolone ringKnown for strong analgesic effects
1-MethylpyrazoloneMethyl substitution on the pyrazolone ringExhibits lower toxicity
NorphenazoneA methylated derivative of pyrazoloneUsed as an analgesic in clinical settings
3-MethylpyrazolonesContains methyl groups at different positionsVaries in biological activity based on substitutions

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration that enhances its pharmacological profile compared to these similar compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazol-3-one derivatives are distinguished by substituents at positions 1, 2, 4, and 3. Below is a structural comparison with key analogs:

Compound Name Substituents (Positions) Key Features
4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1-CH₃, 2-Ph, 4-NH₂ Amino group enables Schiff base formation; methyl and phenyl enhance lipophilicity
4-Aminoantipyrine (AAP) 1-CH₃, 2-Ph, 4-NH₂, 5-CH₃ Additional 5-methyl group increases steric hindrance; used in analgesic/antipyretic drug synthesis
4-(4-Chlorophenyl)-imidazolidin-4-yl analogs 1-CH₃/aryl, 2-Ph, 4-imidazolidinone Imidazolidinone moiety enhances anticancer activity; Cl-substitution improves bioactivity
Schiff base derivatives (e.g., 4-((4-hydroxy-3-nitrobenzylidene)amino)- analogs) 4-Schiff base, 1-CH₃, 2-Ph Fluoro/nitro groups enhance antimicrobial activity; Schiff base formation broadens coordination chemistry

Physical and Chemical Properties

  • Melting Points: 4-Aminoantipyrine (AAP): >150°C Imidazolidinone analogs (e.g., 4b, 4c): 155–214°C Schiff base derivatives (e.g., 38 in ): Typically >170°C due to polar substituents Inference: The target compound likely has a melting point between 150–200°C, similar to AAP and imidazolidinone analogs.
  • Reactivity: The amino group at position 4 facilitates condensation with aldehydes (e.g., forming Schiff bases) . Unlike AAP (with a 5-methyl group), the absence of a 5-substituent in the target compound may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

Biological Activity

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered significant interest in biomedical research due to its diverse biological activities. This compound is structurally related to other pyrazolone derivatives, which are known for their pharmacological properties including analgesic, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 83-07-8
  • IUPAC Name : 4-amino-1-methyl-2-phenylpyrazol-3-one

1. Analgesic and Anti-inflammatory Properties

Pyrazolone derivatives are well-documented for their analgesic and anti-inflammatory effects. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

StudyFindings
In vitro studies demonstrated significant inhibition of COX enzymes by various pyrazolone derivatives, leading to reduced inflammation in animal models.
Compounds exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential.

2. Antimicrobial Activity

The antimicrobial efficacy of 4-amino pyrazolone derivatives has been evaluated against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli9.80 µM (inhibition of DNA gyrase B)
Staphylococcus aureusMIC values ranged from 14 to 30 µM

Research has shown that these compounds can disrupt bacterial DNA replication processes, enhancing their antimicrobial activity against resistant strains .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrazolone derivatives, highlighting their ability to induce apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)
H460163.3
A549170
HT-2986.2

The mechanism involves the modulation of apoptotic pathways and the inhibition of key proteins involved in cell survival .

4. Antioxidant Activity

The antioxidant capacity of pyrazolone derivatives has been assessed using DPPH scavenging assays.

CompoundDPPH Scavenging Activity (%)
Compound 990.52
Compound 11d88.56

These results suggest that certain derivatives possess significant potential as antioxidant agents, capable of neutralizing free radicals .

Case Studies

  • Synthesis and Evaluation :
    A recent study synthesized a series of pyrazolone analogues and evaluated their antiviral potential against SARS-CoV-2 using molecular docking techniques. The results indicated promising binding affinities to viral proteins, suggesting potential therapeutic applications .
  • In Vivo Models :
    Animal studies have shown that administration of pyrazolone derivatives leads to a marked reduction in pain and inflammation in models of arthritis, supporting their traditional use as analgesics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

  • Methodology : The compound and its derivatives are synthesized via condensation reactions with aromatic aldehydes under acetic conditions in methanol, forming Schiff bases (e.g., 4-(8-hydroxyquinolin-2-yl)methylene)amino derivatives) . Coupling reactions with intermediates like 2-(bis(methylthio)methylene)malononitrile are also used to generate pharmacologically active derivatives .
  • Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to enhance yield. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are recommended for characterizing structural purity and functional groups in this compound?

  • Methodology :

  • NMR : Confirm substitution patterns and hydrogen bonding interactions (e.g., amino and carbonyl groups).
  • IR : Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and N–H (3100–3500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT) or literature benchmarks.

Q. How can crystallographic data be refined to resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to address disordered atoms or twinning. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and validate bond lengths/angles against expected values .

Advanced Research Questions

Q. What computational strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and ligand-receptor interactions.
  • MD Simulations : Apply GROMACS or AMBER to assess stability of complexes over time .
    • Validation : Compare computational results with experimental bioassay data (e.g., IC₅₀ values) to refine models.

Q. How can researchers resolve contradictions between experimental data (e.g., X-ray vs. NMR) for structural assignments?

  • Methodology :

  • Multi-Technique Validation : Cross-check X-ray crystallography data with NMR NOE correlations to confirm stereochemistry.
  • Refinement Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond distances with spectroscopic data .
    • Case Study : For deuterated analogs (e.g., 4-amino-1-methyl-2-phenyl-5-trideuteriomethyl derivatives), validate isotopic substitution sites via mass spectrometry and neutron diffraction .

Q. What strategies improve the synthesis of deuterated or isotopically labeled analogs for pharmacokinetic studies?

  • Methodology :

  • Isotopic Exchange : Use deuterated solvents (e.g., D₂O) or reagents in key synthetic steps.
  • Purification : Employ column chromatography with deuterated solvents to minimize proton contamination .
    • Application : Deuterated analogs enable precise tracking of metabolic pathways via LC-MS/MS.

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